![molecular formula C14H14N6OS B2974911 1-{5-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}pyrrolidin-3-amine CAS No. 2108823-87-4](/img/structure/B2974911.png)
1-{5-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}pyrrolidin-3-amine
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Overview
Description
1-{5-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}pyrrolidin-3-amine is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promise in various areas of research, including as a potential therapeutic agent for certain diseases. In
Scientific Research Applications
Photochromic Properties
Compounds with similar structures have been shown to exhibit reversible photochromism , changing color upon exposure to UV light, which could be useful in developing materials that respond to light stimuli .
Fluorescence Switching
These compounds may also have applications in fluorescence switching due to their ability to exhibit remarkable fluorescence changes when exposed to different lighting conditions .
Biological Activity
Thiophene-based analogs, which are structurally similar, have been explored for their potential as biologically active compounds, suggesting possible medicinal chemistry applications .
Catalysis
Compounds with thiophene components have been used in catalysis, indicating potential use in synthetic procedures and complex structural designs .
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, indole derivatives have been reported to inhibit the α-amylase enzyme, which is crucial in the treatment of diabetes .
Biochemical Pathways
For example, indole derivatives have been found to inhibit the α-amylase enzyme, which plays a significant role in the digestion of carbohydrates into glucose . This inhibition can lead to a more regulated and progressive release of glucose into the circulation, which is beneficial in the management of diabetes .
Result of Action
Similar compounds have demonstrated excellent antidiabetic action, with ic50 values in the 0252–0281 mM range . This suggests that these compounds may have a significant impact on cellular processes related to diabetes management.
properties
IUPAC Name |
1-[5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]pyrrolidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6OS/c15-10-1-3-20(6-10)13-11(5-16-8-17-13)14-18-12(19-21-14)9-2-4-22-7-9/h2,4-5,7-8,10H,1,3,6,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGGXDQLKFIVKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=NC=NC=C2C3=NC(=NO3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{5-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}pyrrolidin-3-amine |
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